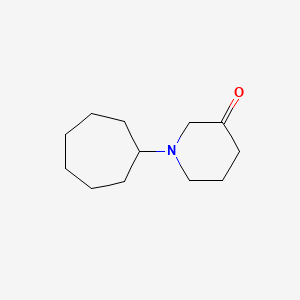

1-Cycloheptylpiperidin-3-one

Description

1-Cycloheptylpiperidin-3-one is a piperidine derivative characterized by a cycloheptyl substituent attached to the nitrogen atom of the piperidin-3-one scaffold. The piperidin-3-one core consists of a six-membered saturated ring with a ketone group at the 3-position, which confers both rigidity and reactivity.

Properties

IUPAC Name |

1-cycloheptylpiperidin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-12-8-5-9-13(10-12)11-6-3-1-2-4-7-11/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFFVKCYFNUAKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCCC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672068 | |

| Record name | 1-Cycloheptylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-39-5 | |

| Record name | 1-Cycloheptyl-3-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cycloheptylpiperidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Conformational Analysis

- 1-Cycloheptylpiperidin-3-one vs. Piperidin-3-one Hydrochloride

- Substituent Effects : The cycloheptyl group in the title compound contrasts with the unsubstituted piperidin-3-one hydrochloride . The bulky cycloheptyl substituent increases steric hindrance, likely reducing rotational freedom around the N–C bond. This could stabilize specific conformations, as observed in aryl-substituted piperidines .

- Ring Puckering : The Cremer-Pople puckering parameters (e.g., amplitude $ q $, phase angle $ \phi $) can quantify deviations from planarity in the piperidine ring. For example, in 1-(2-chloroacetyl)-3-methyl-2,6-bis(trimethoxyphenyl)piperidin-4-one , bulky 2,6-diaryl substituents induce significant puckering. Similarly, the cycloheptyl group in 1-cycloheptylpiperidin-3-one may distort the piperidine ring, altering its interaction with biological targets.

Physicochemical Properties

- Solubility and Stability :

- Piperidin-3-one hydrochloride exhibits high water solubility due to its ionic nature, whereas 1-cycloheptylpiperidin-3-one’s lipophilic cycloheptyl group likely reduces aqueous solubility but enhances membrane permeability.

- The trimethoxyphenyl-substituted piperidin-4-one demonstrates intermediate solubility due to polar methoxy groups, highlighting how substituent polarity modulates bioavailability.

Key Research Findings and Trends

Substituent-Driven Activity : Bulky substituents (e.g., cycloheptyl, aryl) enhance target engagement but may compromise solubility .

Conformational Flexibility : Ring puckering parameters provide quantitative metrics to compare steric effects across piperidine derivatives.

Tool-Driven Insights : Crystallographic software (SHELX , ORTEP ) remains critical for elucidating structural nuances that govern reactivity and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.